9-(6-Chloropyridazin-3-YL)-9H-carbazole
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Overview
Description
9-(6-Chloropyridazin-3-YL)-9H-carbazole: is a heterocyclic compound that combines the structural features of carbazole and pyridazine. Carbazole is a tricyclic aromatic compound known for its stability and electronic properties, while pyridazine is a six-membered ring containing two nitrogen atoms. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Chloropyridazin-3-YL)-9H-carbazole typically involves the formation of the carbazole core followed by the introduction of the pyridazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-6-chloropyridazine with carbazole derivatives in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazine moiety.
Oxidation and Reduction: The carbazole core can participate in oxidation and reduction reactions, leading to various oxidized or reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substituted Carbazoles: Products with various functional groups attached to the carbazole core.
Oxidized/Reduced Derivatives: Compounds with altered oxidation states on the carbazole or pyridazine rings.
Scientific Research Applications
Chemistry: 9-(6-Chloropyridazin-3-YL)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: Its structural features make it a candidate for targeting specific biological pathways and molecular targets .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are valuable for creating efficient and durable electronic devices .
Mechanism of Action
The mechanism of action of 9-(6-Chloropyridazin-3-YL)-9H-carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- **3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl](phenyl)methanone
- **6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine
Comparison: Compared to similar compounds, 9-(6-Chloropyridazin-3-YL)-9H-carbazole stands out due to its unique combination of carbazole and pyridazine moieties. This combination imparts distinct electronic properties and reactivity, making it more versatile in various applications. Additionally, its structural features allow for more diverse chemical modifications, enhancing its utility in synthetic chemistry and material science .
Properties
CAS No. |
343230-86-4 |
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Molecular Formula |
C16H10ClN3 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
9-(6-chloropyridazin-3-yl)carbazole |
InChI |
InChI=1S/C16H10ClN3/c17-15-9-10-16(19-18-15)20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-10H |
InChI Key |
XYCBHHWEYUGAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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